molecular formula C21H23N5O3S B2825052 3-(2-methoxyethyl)-7-(4-pyridin-2-ylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one CAS No. 451466-43-6

3-(2-methoxyethyl)-7-(4-pyridin-2-ylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one

Cat. No. B2825052
CAS RN: 451466-43-6
M. Wt: 425.51
InChI Key: VHKKDNRJLVICHL-UHFFFAOYSA-N
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Description

3-(2-methoxyethyl)-7-(4-pyridin-2-ylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one is a useful research compound. Its molecular formula is C21H23N5O3S and its molecular weight is 425.51. The purity is usually 95%.
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Scientific Research Applications

Anti-tubercular Activity

Research demonstrates that compounds structurally related to the queried chemical have shown significant anti-tubercular activity against Mycobacterium tuberculosis. These compounds, synthesized with a focus on substituted benzoquinazolines, exhibit their therapeutic potential by achieving minimal inhibitory concentrations (MICs) that indicate their effectiveness in inhibiting the growth of tuberculosis bacteria without causing cytotoxic effects to host cells (Maurya et al., 2013).

Antimicrobial Activity

Pyridine derivatives, including those related to the query compound, have been synthesized and evaluated for their in vitro antimicrobial activity. These compounds show variable and modest activity against investigated strains of bacteria and fungi, highlighting their potential in addressing various microbial infections (Patel et al., 2011).

Antitumor Activity

Studies on quinazolinone derivatives reveal their potent inhibitory activity against PI3Ks and mTOR, particularly against PI3Kα, suggesting their utility as effective anticancer agents. Some synthesized compounds demonstrate the ability to significantly inhibit tumor growth in mice models, indicating their potential in cancer therapy (Zhang et al., 2015).

Mechanism of Action

Target of Action

The primary target of this compound is RET (c-RET) . RET is a receptor tyrosine kinase which plays crucial roles in cell survival, differentiation, and proliferation .

Mode of Action

The compound acts as a highly efficient and selective inhibitor of RET . It binds to the RET kinase domain, thereby inhibiting its activity. This results in the disruption of RET signaling, which can lead to the inhibition of cell proliferation and induction of apoptosis .

Biochemical Pathways

The compound affects the RET signaling pathway. RET signaling is involved in various cellular processes, including cell growth, differentiation, and survival. By inhibiting RET, the compound disrupts these processes, potentially leading to the death of cells that rely on RET signaling for survival .

Pharmacokinetics

The compound has good solubility in DMSO, with a solubility of ≥ 100 mg/mL (187.41 mM) . It is insoluble in water . The compound’s pKa value is predicted to be 14.33±0.10 , suggesting it is a weak base. The compound should be stored at 4°C .

Result of Action

The compound has been shown to effectively inhibit the growth of cells harboring RET mutations . In vitro studies have shown that the compound can specifically inhibit RET signaling and is more effective at inhibiting the proliferation of RET-mutant cell lines compared to other multi-kinase inhibitors .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s solubility can affect its bioavailability and hence its efficacy. Furthermore, the compound’s stability can be affected by storage conditions, with the recommended storage condition being 4°C .

properties

IUPAC Name

3-(2-methoxyethyl)-7-(4-pyridin-2-ylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3S/c1-29-13-12-26-20(28)16-6-5-15(14-17(16)23-21(26)30)19(27)25-10-8-24(9-11-25)18-4-2-3-7-22-18/h2-7,14H,8-13H2,1H3,(H,23,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHKKDNRJLVICHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=N4)NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-methoxyethyl)-7-(4-pyridin-2-ylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one

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